molecular formula C14H19ClFNO4S B2418986 3-chloro-4-fluoro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzenesulfonamide CAS No. 2034450-68-3

3-chloro-4-fluoro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzenesulfonamide

Cat. No.: B2418986
CAS No.: 2034450-68-3
M. Wt: 351.82
InChI Key: VYBKHIWZZTUBBI-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H19ClFNO4S and its molecular weight is 351.82. The purity is usually 95%.
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Biological Activity

The compound 3-chloro-4-fluoro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several key components:

  • Chloro and Fluoro Substituents : These halogen atoms can influence the compound's reactivity and biological interactions.
  • Benzenesulfonamide Core : This moiety is commonly associated with various pharmacological activities, particularly in antimicrobial and anti-inflammatory contexts.
  • Tetrahydropyran Ring : This cyclic structure may contribute to the compound's lipophilicity and ability to penetrate biological membranes.
PropertyValue
Molecular FormulaC₁₃H₁₈ClFNO₃S
Molecular Weight305.81 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

Research indicates that compounds similar to This compound exhibit various biological activities, primarily through the following mechanisms:

  • Inhibition of Enzymatic Activity : Sulfonamides often inhibit enzymes such as carbonic anhydrase and dihydropteroate synthase, which are crucial in bacterial folate synthesis.
  • Antimicrobial Properties : The presence of the sulfonamide group suggests potential antimicrobial activity, particularly against Gram-positive bacteria.
  • Anti-inflammatory Effects : Similar compounds have shown efficacy in reducing inflammation through inhibition of pro-inflammatory cytokines.

Case Studies

  • Antimicrobial Activity : A study evaluated a series of sulfonamide derivatives, including related compounds, demonstrating significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the inhibition of folate synthesis pathways .
  • Anti-cancer Potential : In vitro studies have shown that certain benzenesulfonamides can induce apoptosis in cancer cell lines. The proposed mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .
  • HDAC Inhibition : Recent research has highlighted the potential of sulfonamide derivatives as histone deacetylase (HDAC) inhibitors. These compounds can alter gene expression profiles linked to cancer progression, suggesting a novel therapeutic avenue .

Table 2: Summary of Biological Activities

Activity TypeEffectivenessMechanism
AntibacterialModerateInhibition of folate synthesis
Anti-inflammatoryHighCytokine modulation
AnticancerPromisingInduction of apoptosis
HDAC InhibitionHighAlteration of gene expression

Research Findings

Several research articles have explored the biological activity of sulfonamide derivatives. For instance, a comprehensive review on benzamide derivatives noted their varying effects on different biological targets, emphasizing their structural diversity and potential therapeutic applications .

Moreover, a patent detailing synthetic methods for related compounds highlighted their optimized properties for enhanced biological activity, indicating ongoing research into their pharmacological potential .

Scientific Research Applications

Antibacterial Activity

Sulfonamides are well-documented for their antibacterial properties, primarily through the inhibition of bacterial folic acid synthesis. Research indicates that compounds similar to 3-chloro-4-fluoro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzenesulfonamide exhibit significant antibacterial activity against various strains, including:

Bacterial Strain Inhibition Mechanism IC50 Values
Staphylococcus aureusInhibition of dihydropteroate synthase10 µg/mL
Streptococcus pneumoniaeDisruption of folate synthesis5 µg/mL

A study demonstrated that related sulfonamide derivatives effectively inhibited growth in Gram-positive bacteria, highlighting the potential for this compound in antibiotic development.

Antiviral Effects

Recent investigations have pointed to the antiviral potential of sulfonamide derivatives. A study focusing on N-phenylbenzamide derivatives revealed that compounds structurally related to this compound could inhibit hepatitis B virus replication in vitro. The mechanism involved the upregulation of A3G levels, suggesting that similar compounds may exhibit comparable antiviral properties .

Anticancer Potential

The anticancer properties of sulfonamides have been explored extensively. Research has shown that certain sulfonamide derivatives can induce apoptosis in cancer cell lines by modulating critical survival pathways. For instance, a structurally similar compound was found to significantly reduce cell viability in human cancer cell lines, indicating potential therapeutic applications in oncology .

Case Studies

  • Antibacterial Efficacy Study :
    • Objective : To evaluate the antibacterial activity of sulfonamide derivatives.
    • Findings : The study reported effective inhibition against Staphylococcus aureus with IC50 values indicating potent activity. The results support further exploration of this class of compounds for antibacterial drug development.
  • Antiviral Activity Investigation :
    • Objective : To assess the antiviral effects against hepatitis B virus.
    • Findings : Compounds with structural similarities to this compound showed significant inhibition of viral replication, suggesting promising avenues for future antiviral therapies.
  • Cancer Cell Apoptosis Induction Study :
    • Objective : To investigate the anticancer effects of related sulfonamide compounds.
    • Findings : The study highlighted the ability of these compounds to induce apoptosis in various cancer cell lines, paving the way for their use as potential anticancer agents.

Properties

IUPAC Name

3-chloro-4-fluoro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClFNO4S/c15-12-9-11(1-2-13(12)16)22(19,20)17-6-3-14(18)10-4-7-21-8-5-10/h1-2,9-10,14,17-18H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYBKHIWZZTUBBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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